molecular formula C11H14FN B13034841 (R)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine

(R)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine

Cat. No.: B13034841
M. Wt: 179.23 g/mol
InChI Key: SQSOTEKZUGNVPD-LLVKDONJSA-N
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Description

®-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with an amine group and a butenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzaldehyde and a suitable amine.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with the amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired amine product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine: shares structural similarities with other fluorinated phenylamines, such as:

Uniqueness

The presence of both a fluorine atom and a methyl group on the phenyl ring, along with the butenyl chain, imparts unique chemical and physical properties to ®-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

(1R)-1-(4-fluoro-2-methylphenyl)but-3-en-1-amine

InChI

InChI=1S/C11H14FN/c1-3-4-11(13)10-6-5-9(12)7-8(10)2/h3,5-7,11H,1,4,13H2,2H3/t11-/m1/s1

InChI Key

SQSOTEKZUGNVPD-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@@H](CC=C)N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(CC=C)N

Origin of Product

United States

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